molecular formula C26H25BrN2O2 B14926732 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B14926732
M. Wt: 477.4 g/mol
InChI Key: FLTZFPHZBPUHSX-UHFFFAOYSA-N
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Description

3-[4-BROMO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the bromo, dimethylbenzyl, and methoxyphenyl groups.

    Etherification: The final step involves the etherification of the phenyl group with methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-[4-HYDROXY-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER.

    Reduction: Formation of 3-[1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-BROMO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 3-[4-FLUORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Uniqueness

The presence of the bromo group in 3-[4-BROMO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall properties.

Properties

Molecular Formula

C26H25BrN2O2

Molecular Weight

477.4 g/mol

IUPAC Name

4-bromo-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25BrN2O2/c1-17-11-12-18(2)21(13-17)16-29-26(20-8-6-10-23(15-20)31-4)24(27)25(28-29)19-7-5-9-22(14-19)30-3/h5-15H,16H2,1-4H3

InChI Key

FLTZFPHZBPUHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

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